molecular formula C8H6BrN3O2 B13030610 2-(5-Bromo-2H-benzo[D][1,2,3]triazol-2-YL)acetic acid

2-(5-Bromo-2H-benzo[D][1,2,3]triazol-2-YL)acetic acid

Cat. No.: B13030610
M. Wt: 256.06 g/mol
InChI Key: GCDLBNNVDMFUOV-UHFFFAOYSA-N
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Description

2-(5-Bromo-2H-benzo[D][1,2,3]triazol-2-YL)acetic acid is a heterocyclic compound featuring a benzotriazole core substituted with a bromine atom at the 5th position and an acetic acid group at the 2nd position. The acetic acid group contributes to polarity, improving aqueous solubility and enabling salt formation for pharmaceutical applications. This compound is likely explored as an intermediate in drug discovery, particularly for antimicrobial or enzyme-targeting agents, given the biological relevance of triazole derivatives .

Properties

Molecular Formula

C8H6BrN3O2

Molecular Weight

256.06 g/mol

IUPAC Name

2-(5-bromobenzotriazol-2-yl)acetic acid

InChI

InChI=1S/C8H6BrN3O2/c9-5-1-2-6-7(3-5)11-12(10-6)4-8(13)14/h1-3H,4H2,(H,13,14)

InChI Key

GCDLBNNVDMFUOV-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NN(N=C2C=C1Br)CC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(5-Bromo-2H-benzo[D][1,2,3]triazol-2-YL)acetic acid typically involves the cyclization of appropriate precursors in the presence of specific reagents. One common method involves the cyclization of 4-benzotriazol-2-yl-piperidin in the presence of phosphorus oxychloride (POCl3) . The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product’s formation.

Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis generally follows similar principles as laboratory methods but on a larger scale. This involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions: 2-(5-Bromo-2H-benzo[D][1,2,3]triazol-2-YL)acetic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound.

    Substitution: Common in benzotriazole derivatives, where substituents on the benzotriazole ring can be replaced with other groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).

Major Products: The major products formed depend on the specific reaction and conditions used. For example, oxidation might yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups like alkyl or aryl groups .

Scientific Research Applications

2-(5-Bromo-2H-benzo[D][1,2,3]triazol-2-YL)acetic acid has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-(5-Bromo-2H-benzo[D][1,2,3]triazol-2-YL)acetic acid exerts its effects is primarily through interactions with biological targets. The benzotriazole moiety can bind to enzymes and receptors, influencing their activity. This binding is facilitated by the compound’s ability to form π–π stacking interactions and hydrogen bonds . These interactions can disrupt normal cellular processes, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Benzotriazole Derivatives with Varied Substituent Positions

  • 2-(7-Bromo-1H-benzo[d][1,2,3]triazol-1-yl)acetic acid (CAS 1781844-24-3) :
    • Structural Difference : Bromine is at the 7th position instead of the 5th.
    • Impact : Positional isomerism may alter electronic distribution, affecting binding affinity in biological systems. The 5-bromo isomer may exhibit better steric compatibility with certain enzyme active sites.
    • Similarity : 85% structural similarity to the target compound .

Triazole Derivatives with Different Halogenation Patterns

  • (3,5-Dibromo-1H-1,2,4-triazol-1-yl)acetic acid: Structural Difference: A 1,2,4-triazole ring (non-fused) with two bromine atoms at positions 3 and 3. Impact: The dibromo substitution increases molecular weight (300.89 g/mol vs. The non-fused triazole lacks the aromatic stabilization of benzotriazole, affecting metabolic stability .

Heterocycle Variants with Oxygen or Sulfur

  • 2-(5-Bromo-1,2-benzoxazol-3-yl)acetic acid :
    • Structural Difference : Benzoxazole replaces benzotriazole, with an oxygen atom in place of a nitrogen.
    • Impact : The electronegative oxygen alters electron density, reducing hydrogen-bonding capacity compared to triazoles. This may diminish interactions with biological targets like enzymes or receptors .
  • 2-(5-Bromo-2-thienyl)acetic Acid (CAS 71637-38-2): Structural Difference: Thiophene (sulfur-containing) instead of benzotriazole. The absence of nitrogen atoms limits hydrogen-bonding interactions critical for target binding .

Fused Heterocyclic Systems with Functional Groups

  • [5-(5-Bromo-2-furyl)-2-oxo-1,3,4-oxadiazol-3(2H)-yl]acetic acid (CAS 1000340-99-7): Structural Difference: Combines a bromofuryl group with an oxadiazole ring.

Physicochemical Comparison

Compound Molecular Formula Molecular Weight (g/mol) Solubility (Polarity) Key Functional Groups
Target Compound C₈H₆BrN₃O₂ 272.06 Moderate Bromo, acetic acid
2-(7-Bromo-1H-benzotriazol-1-yl)acetic acid C₈H₆BrN₃O₂ 272.06 Similar Bromo (7th position)
(3,5-Dibromo-1H-1,2,4-triazol-1-yl)acetic acid C₄H₃Br₂N₃O₂ 300.89 Low Dibromo, non-fused triazole
2-(5-Bromo-2-thienyl)acetic Acid C₆H₅BrO₂S 221.07 Low (lipophilic) Thiophene, bromo

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